tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate
Overview
Description
tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C13H25NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl group, and a 2-hydroxyethyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base, followed by the addition of 2-hydroxyethylamine. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran
Catalysts: Bases such as triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or aldehydes.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of cyclohexyl ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and alcohols during multi-step synthesis.
Biology
In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays. It is also used in the development of pharmaceuticals.
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including its use in drug delivery systems and as a prodrug.
Industry
In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The tert-butyl and cyclohexyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Cyclohexyl carbamate
- 2-Hydroxyethyl carbamate
Uniqueness
tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate is unique due to the combination of its tert-butyl, cyclohexyl, and 2-hydroxyethyl groups. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in protecting group chemistry and as an intermediate in complex syntheses.
Biological Activity
Tert-butyl cyclohexyl(2-hydroxyethyl)carbamate, a carbamate derivative, has garnered attention for its significant biological activity. This compound is characterized by its ability to interact with various biological targets, making it a potential candidate for therapeutic applications. This article delves into the biological activities of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a tert-butyl group and a cyclohexyl moiety linked to a hydroxyethyl carbamate. Its unique configuration contributes to its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Studies suggest that it modulates inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.
- Drug Delivery Enhancement : Its favorable pharmacokinetic profile indicates high gastrointestinal absorption and the ability to cross the blood-brain barrier. This property enhances its potential for use in targeted drug delivery systems.
- Protein Binding : Interaction studies reveal that the compound can selectively bind to specific proteins, enhancing its effectiveness as a drug candidate.
The mechanisms through which this compound exerts its effects include:
- Enzyme Modulation : The compound may interact with enzymes involved in metabolic processes, influencing various biochemical pathways.
- Membrane Permeability : Its ability to cross biological membranes suggests that it could be utilized in developing therapies that require targeted delivery to specific tissues or organs.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate | Difluorinated cyclohexane | Enhanced lipophilicity due to fluorine atoms |
Tert-butyl N-[3-(hydroxyethyl)-cyclohexyl]carbamate | Different position of hydroxyethyl group | Variation in biological activity due to positioning |
This compound | Lacks nitrogen substitution | Simpler structure; less polar |
This table illustrates how variations in substituents and their positions can significantly influence the chemical properties and biological activities of carbamates.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Study : A controlled study demonstrated that administration of this compound resulted in significant reductions in edema in animal models when compared to standard anti-inflammatory drugs like sodium diclofenac. The results indicated a dose-dependent response, underscoring its potential therapeutic utility .
- Pharmacokinetic Profile : In a study assessing drug absorption characteristics, this compound exhibited high bioavailability and rapid absorption rates across gastrointestinal models. This suggests its suitability for oral drug formulations aimed at systemic effects .
- Protein Interaction Studies : Research focusing on the binding affinities of this compound revealed selective interactions with specific protein targets, which could lead to enhanced efficacy in therapeutic applications targeting those proteins .
Properties
IUPAC Name |
tert-butyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h11,15H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBLSVBAGWEOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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